molecular formula C20H19N3O2S B2580920 2-(cyclopentylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole CAS No. 1235619-94-9

2-(cyclopentylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole

Cat. No.: B2580920
CAS No.: 1235619-94-9
M. Wt: 365.45
InChI Key: WOIFQLXCNJZBIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopentylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole is a novel, synthetic imidazole-based compound intended for research use only. It is not for diagnostic or therapeutic use in humans or animals. This compound is of significant interest in medicinal chemistry and anticancer research due to its structural features. It belongs to a class of 2,5-disubstituted-1H-imidazoles where a sulfanyl-based moiety (cyclopentylthio) is linked at the 2-position. Research on closely related analogs has demonstrated that such substitutions are crucial for pharmacological activity, particularly in the inhibition of the Epidermal Growth Factor Receptor tyrosine kinase (EGFR-TK), a well-validated target in cancer therapy . The 5-(3-nitrophenyl) group is an electron-withdrawing substituent that can influence the compound's electronic properties and binding interactions with biological targets. Similarly, the 1-phenyl group provides a bulky aromatic system that can enhance binding affinity within enzyme active sites . Potential research applications for this compound include use as a building block in organic synthesis, a reference standard in analytical studies, and a key intermediate for developing new therapeutic agents. Its core structure suggests potential for investigation as an EGFR-TK inhibitor, similar to other reported disubstituted imidazoles and oxadiazoles that show potent antiproliferative activity against various human cancer cell lines . Researchers can utilize this compound to explore structure-activity relationships (SAR) and develop new anti-proliferative agents.

Properties

IUPAC Name

2-cyclopentylsulfanyl-5-(3-nitrophenyl)-1-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c24-23(25)17-10-6-7-15(13-17)19-14-21-20(26-18-11-4-5-12-18)22(19)16-8-2-1-3-9-16/h1-3,6-10,13-14,18H,4-5,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIFQLXCNJZBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=NC=C(N2C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of an aldehyde with an amine and a nitrile under acidic or basic conditions.

    Introduction of the nitrophenyl group: This step often involves nitration of a phenyl group using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the cyclopentylthio group: This can be done through a nucleophilic substitution reaction where a cyclopentylthiol reacts with a suitable leaving group on the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The cyclopentylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions, often under basic or acidic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(cyclopentylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(cyclopentylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl group can participate in electron transfer reactions, while the cyclopentylthio group can enhance the compound’s binding affinity to hydrophobic pockets in proteins.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 2-(Cyclopentylthio)-5-(3-Nitrophenyl)-1-Phenyl-1H-Imidazole

Compound Name Substituents (Positions 1, 2, 5) Key Features CAS Number Source
This compound 1: Phenyl; 2: Cyclopentylthio; 5: 3-Nitrophenyl Thioether linker, nitro group for electron withdrawal N/A Target Compound
5-(3-Nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol 1: 3-Trifluoromethylphenyl; 2: Thiol; 5: 3-Nitrophenyl Thiol group enhances metal coordination; trifluoromethyl improves lipophilicity 390357-09-2
5-(3-Nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol 1: 4-Trifluoromethoxyphenyl; 2: Thiol; 5: 3-Nitrophenyl Trifluoromethoxy group increases metabolic stability 1105189-27-2
2-[2-(2-Nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]-3-phenylpropan-1-ol 1: Chiral phenylpropanol; 2: 2-Nitrophenyl; 4,5: Diphenyl Chiral center for catalysis; intramolecular H-bonding stabilizes conformation N/A
4,5-Diphenyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole 1: H; 2: 2-Trifluoromethylphenyl; 4,5: Diphenyl Trifluoromethyl enhances electron withdrawal; diphenyl increases rigidity N/A

Electronic and Steric Effects

  • Analogues with trifluoromethyl or trifluoromethoxy groups (e.g., ) exhibit stronger EWGs, which may increase metabolic stability but reduce solubility in polar solvents.
  • Thioether vs. Thiol Groups: The cyclopentylthio group (thioether) in the target compound provides steric bulk compared to thiol-containing analogues (e.g., ). Thiols are more reactive (e.g., disulfide bond formation) but less stable under oxidative conditions.
  • Aromatic Substitution: The phenyl group at position 1 is common in imidazole derivatives, but replacement with trifluoromethylphenyl () or chiral phenylpropanol () alters steric hindrance and hydrogen-bonding capacity.

Physicochemical Properties

  • Solubility: The nitro group increases polarity, but the cyclopentyl and phenyl groups counterbalance this, likely rendering the target compound less water-soluble than thiol analogues ().
  • Melting Points: Nitro and aromatic substituents typically elevate melting points (e.g., 9c in has a melting point >200°C), suggesting the target compound may similarly exhibit high thermal stability.

Biological Activity

The compound 2-(cyclopentylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole is a derivative of imidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be characterized by its unique structural features:

  • Core Structure : Imidazole ring
  • Substituents : Cyclopentylthio and nitrophenyl groups

This structure contributes to its interaction with various biological targets, enhancing its pharmacological profile.

Biological Activity Overview

Imidazole derivatives, including this compound, exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds in this class have shown efficacy against various bacterial strains. For instance, studies have demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli.
  • Antitumor Activity : Imidazole derivatives are also being investigated for their potential in cancer therapy. They may act as inhibitors of key enzymes involved in tumor progression.
  • Anti-inflammatory Properties : Some derivatives have been reported to reduce inflammation, making them candidates for treating inflammatory diseases.

Antimicrobial Efficacy

A study by Jain et al. evaluated the antimicrobial activity of similar imidazole compounds. The results indicated that certain derivatives exhibited notable zones of inhibition against various pathogens:

CompoundZone of Inhibition (mm)
E. coli20
P. aeruginosa22
B. subtilis22

These findings suggest that this compound may possess comparable antimicrobial properties, warranting further investigation.

Antitumor Mechanism

Research has highlighted the role of imidazole derivatives in inhibiting indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion. Inhibitors targeting IDO can potentially restore anti-tumor immunity by preventing tryptophan catabolism, which is crucial for T-cell function.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds may inhibit enzymes involved in metabolic pathways critical for pathogen survival or tumor growth.
  • Receptor Interaction : The compound might interact with specific receptors involved in immune modulation or inflammation.
  • Oxidative Stress Modulation : Some imidazoles exhibit antioxidant properties that could mitigate oxidative stress-related damage.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.